molecular formula C18H20N2 B1628404 Bis(4-dimethylaminophenyl)acetylene CAS No. 62063-67-6

Bis(4-dimethylaminophenyl)acetylene

Cat. No. B1628404
CAS RN: 62063-67-6
M. Wt: 264.4 g/mol
InChI Key: GUOSUSHTWNSICD-UHFFFAOYSA-N
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Description

Bis(4-dimethylaminophenyl)acetylene is a chemical compound with the molecular formula C18H20N2 and a molecular weight of 264.3648 . It is categorized as a main product in the field of chemistry .


Synthesis Analysis

The synthesis of Bis(4-dimethylaminophenyl)acetylene has been reported in several studies . For instance, one study reported the synthesis and structural analysis of a stable diketopyrrolopyrrole derivative end-capped with a strongly electron-donating dimethylaminophenyl moiety . Another study synthesized a series of 4-(4-dimethylaminophenyl)pyridine derivatives and tested them for antimicrobial activity .


Chemical Reactions Analysis

Bis(4-dimethylaminophenyl)acetylene has been involved in various chemical reactions. For example, it has been reported to exhibit strong electrogenerated chemiluminescence, which might find applications in ECL analysis and imaging . Another study reported the synthesis of bis(4-dialkylaminoaryl)squaraines from di-n-butyl squarate and N,N-dialkylanilines .

properties

IUPAC Name

4-[2-[4-(dimethylamino)phenyl]ethynyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-19(2)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(3)4/h7-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOSUSHTWNSICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575594
Record name 4,4'-(Ethyne-1,2-diyl)bis(N,N-dimethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62063-67-6
Record name 4,4'-(Ethyne-1,2-diyl)bis(N,N-dimethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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